![molecular formula C16H11F2NO2S B263553 2,6-difluoro-N-(2-naphthyl)benzenesulfonamide](/img/structure/B263553.png)
2,6-difluoro-N-(2-naphthyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-(2-naphthyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DNBS and is a sulfonamide derivative that has been synthesized through a specific method. In
Wirkmechanismus
DNBS is known to react with amino acids such as lysine and histidine in proteins, forming covalent adducts. This reaction can lead to changes in protein structure and function, which can have a significant impact on cellular processes. DNBS has been shown to inhibit the activity of certain enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
DNBS has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. DNBS has also been shown to affect the immune system, with some studies suggesting that it may have immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DNBS in lab experiments is its ability to react specifically with certain amino acids in proteins, allowing for the targeted modification of proteins. However, DNBS can also have non-specific effects on proteins, which can complicate the interpretation of results. Additionally, DNBS can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DNBS. One area of interest is the development of new drugs that target specific proteins using DNBS as a starting point. Another area of research is the use of DNBS as a tool for studying protein structure and function, particularly in the context of disease. Additionally, there is potential for the development of new methods for synthesizing DNBS and other sulfonamide derivatives.
Synthesemethoden
The synthesis of DNBS involves the reaction of 2-naphthylamine with 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DNBS as a white solid with a melting point of 157-159°C.
Wissenschaftliche Forschungsanwendungen
DNBS has been extensively studied for its potential applications in various scientific fields. It has been used as a reagent in the synthesis of other chemical compounds, as well as a probe for studying protein structure and function. DNBS has also been used in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
Produktname |
2,6-difluoro-N-(2-naphthyl)benzenesulfonamide |
---|---|
Molekularformel |
C16H11F2NO2S |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
2,6-difluoro-N-naphthalen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H11F2NO2S/c17-14-6-3-7-15(18)16(14)22(20,21)19-13-9-8-11-4-1-2-5-12(11)10-13/h1-10,19H |
InChI-Schlüssel |
FJMYQUXSXPXWSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=C(C=CC=C3F)F |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=C(C=CC=C3F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.